15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].
Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].
-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:
The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a synthetic compound characterized by its unique structure and functional groups. It features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is represented by the molecular formula C16H31NO8 and has a molecular weight of 365.42 g/mol. It is primarily utilized in biochemical research, particularly in proteomics and drug development, due to its ability to modify biomolecules and enhance solubility in biological systems .
The chemical reactivity of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is largely influenced by its functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as:
The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid typically involves the following steps:
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid finds applications in various fields:
Several compounds share structural similarities with 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,7,10-trioxa-1-undecanoic acid | C11H22O3 | Shorter alkyl chain; used in surfactants |
2-(Boc-amino)ethyl acetate | C6H11NO2 | Contains an acetate group; used in organic synthesis |
Polyethylene glycol derivatives | CnH2n+2O | Longer chains; used widely in drug delivery systems |
Uniqueness of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid: This compound stands out due to its tetraoxapentadecanoic backbone combined with the Boc protection strategy. Its specific structural features allow for versatile applications in biochemistry and medicinal chemistry that may not be achievable with other similar compounds .
The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid requires sophisticated stepwise PEGylation techniques to construct the precise oligoethylene glycol framework [1]. The compound features a tetraethylene glycol backbone with terminal functional groups that necessitate controlled chain assembly methodologies [2] [3].
Stepwise PEGylation represents a paradigm shift from traditional polymerization approaches, enabling the precise control of chain length and molecular weight distribution [1] [4]. The methodology involves iterative coupling reactions using tetraethylene glycol monomers as building blocks, with each monomer containing strategically placed protecting groups to direct regioselective attachment [1]. The synthetic cycle consists of three fundamental steps: deprotonation of terminal hydroxyl groups, Williamson ether formation for chain extension, and selective deprotection to prepare for subsequent coupling [1].
The solid-phase synthesis approach has proven particularly valuable for constructing monodisperse oligoethylene glycol chains [1]. Using Wang resin as a solid support, tetraethylene glycol derivatives containing dimethoxytrityl protecting groups can be systematically assembled through controlled coupling cycles [1]. This methodology circumvents the polydispersity issues inherent in traditional polymerization, yielding products with narrow molecular weight distributions approaching monodispersity [1].
Recent advances in one-pot deprotection-coupling strategies have streamlined the synthetic process significantly [4]. The implementation of base-labile protecting groups, such as phenethyl groups, eliminates the need for intermediate purification steps and reduces the overall synthesis cost [4]. This approach condenses the traditional three-step cycle into a more efficient two-step process, thereby improving synthetic efficiency and reducing material consumption [4].
The choice of protecting group strategy critically influences the success of stepwise PEGylation [1] [4]. Acid-labile protecting groups like dimethoxytrityl require careful pH control and may be incompatible with acid-sensitive substrates [1]. Conversely, base-labile protecting groups offer orthogonal protection strategies but require precise control of basic conditions to prevent unwanted side reactions [4].
Temperature control during stepwise assembly proves crucial for maintaining chain integrity and preventing thermal degradation [1]. Typical reaction temperatures range from room temperature to 60°C, depending on the specific protecting group chemistry employed [1]. The conformational flexibility of oligoethylene glycol chains can be influenced by temperature, with helical conformations favored at lower temperatures and all-trans conformations predominating at elevated temperatures [5].
The installation of tert-butoxycarbonyl protection on the amino terminus of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid represents a critical synthetic transformation requiring careful consideration of reagent selection and reaction conditions [6] [7] [8]. Two primary approaches exist for Boc protection: the anhydride method using di-tert-butyl dicarbonate and the chloroformate approach utilizing alkyl chloroformates [7] [9].
Di-tert-butyl dicarbonate emerges as the preferred reagent for Boc protection due to its superior handling characteristics and reaction profile [6] [10] [11]. The anhydride approach proceeds through nucleophilic acyl substitution, wherein the amine attacks the carbonyl carbon of the dicarbonate, generating a stable carbamate linkage and releasing carbon dioxide and tert-butanol as benign byproducts [6] [10]. This mechanism ensures clean reaction profiles with minimal side product formation, facilitating downstream purification [6].
The reaction conditions for Boc anhydride protection typically involve mild basic conditions using triethylamine or sodium bicarbonate in aqueous or organic solvents [10] [8] [11]. The reaction proceeds efficiently at room temperature, generally reaching completion within minutes to hours depending on substrate steric hindrance [10] [11]. The use of 4-dimethylaminopyridine as a catalyst can accelerate sluggish reactions involving sterically hindered amines [8] [11].
Chloroformate-based protection strategies offer cost advantages but present significant handling and selectivity challenges [9] [12]. Chloroformates such as ethyl chloroformate or isobutyl chloroformate react with amines under basic conditions to form carbamates [9] [12]. However, these reagents exhibit variable stability, with methyl and ethyl chloroformates requiring careful handling due to their hydrolytic instability [12]. Isobutyl chloroformate demonstrates superior stability and does not require excess reagent, making it more suitable for preparative applications [12].
The stability profiles of Boc-protected intermediates differ significantly between the two approaches [6] [13]. Boc anhydride-derived carbamates exhibit exceptional stability under neutral and basic conditions, tolerating various reaction conditions encountered in subsequent synthetic transformations [6] [8]. The mixed anhydrides generated from chloroformate approaches may undergo disproportionation reactions, particularly in polar solvents or in the presence of excess base [13].
Selectivity considerations favor the Boc anhydride approach for complex substrates containing multiple reactive sites [7] [10]. The controlled reactivity of di-tert-butyl dicarbonate enables selective amino protection in the presence of other nucleophilic functionalities [10]. Chloroformate reagents may exhibit broader reactivity profiles, potentially leading to undesired side reactions with hydroxyl or thiol groups [9].
Deprotection strategies remain consistent between both approaches, involving acid-catalyzed cleavage under conditions such as trifluoroacetic acid in dichloromethane [6] [7] [8]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amine [6] [8]. Scavengers such as anisole or thioanisole are frequently employed to capture electrophilic tert-butyl cations and prevent alkylation side reactions [8].
The purification of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid and related PEGylated compounds presents unique challenges arising from the hydrophilic nature of polyethylene glycol segments and their impact on conventional separation methodologies [14] [15] [16]. The amphipathic character of PEG chains creates complex interactions with chromatographic media that significantly influence retention behavior and separation efficiency [14] [16].
Ion exchange chromatography, traditionally the mainstay of protein purification, experiences substantial complications when applied to PEGylated systems [14] [16]. The polyethylene glycol chains create a shielding effect around charged groups, effectively reducing the electrostatic interactions that drive ion exchange separations [14] [16]. This charge shielding phenomenon necessitates optimization of salt gradients and selection of weak ion exchange resins to achieve adequate resolution [14] [16]. The degree of charge shielding correlates directly with PEG molecular weight and the extent of PEGylation, making separation increasingly challenging for higher molecular weight PEG conjugates [16].
Size exclusion chromatography faces fundamental limitations in PEGylated compound purification due to the hydrodynamic properties of PEG chains [14] [16]. The flexible nature of polyethylene glycol results in apparent molecular weights significantly larger than calculated values, with PEGylated compounds often appearing 5-10 times larger than their actual molecular weight [16]. This size amplification effect complicates the separation of species differing by single PEG units, particularly for compounds with multiple PEGylation sites [16].
Hydrophobic interaction chromatography emerges as a promising alternative for PEGylated compound purification, leveraging the unique amphipathic properties of PEG chains [15] [16] [17]. The hydrophobic segments of PEG chains interact with hydrophobic chromatographic media in a salt-dependent manner, enabling separation based on relative hydrophobicity rather than size or charge [15] [16]. Studies demonstrate that increasing PEG size from 5 to 30 kDa enhances retention on hydrophobic interaction columns while simultaneously reducing binding to cation exchange resins [15].
Column fouling represents a persistent challenge in PEGylated compound purification, arising from the propensity of PEG chains to adsorb non-specifically to chromatographic surfaces [14] [18]. This adsorption phenomenon reduces column lifetime and can lead to irreversible capacity loss [14] [18]. The amphipathic nature of PEG enables it to function as a weak surfactant, potentially disrupting the surface properties of chromatographic media and affecting subsequent separations [14].
Capillary electrophoresis offers unique advantages for PEGylated compound analysis and purification, providing separation based on multiple physicochemical properties simultaneously [16]. This technique can differentiate both PEGylation extent and positional isomers, overcoming limitations of size-based separation methods [16]. The high resolution achievable with capillary electrophoresis enables quantitative analysis of complex PEGylation mixtures that cannot be resolved by conventional chromatographic techniques [16].
The development of PEG-specific purification strategies has led to innovative approaches tailored to the unique properties of these compounds [17]. PEGylated chromatographic monoliths, modified with polyethylene glycol chains, exploit PEG-PEG interactions to achieve selective separations [17]. These specialized stationary phases demonstrate enhanced selectivity for PEGylated species, with separation efficiency correlating with the molecular weight match between stationary phase PEG and analyte PEG chains [17].
The transition from laboratory-scale synthesis to industrial production of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid requires comprehensive evaluation of scalability factors affecting reaction kinetics, product quality, and economic viability [19] [20] [21]. Traditional batch-mode PEGylation processes face significant limitations when scaled to industrial volumes, necessitating innovative approaches to maintain product consistency and minimize production costs [19] [20].
Continuous flow manufacturing represents a paradigm shift in PEGylation technology, offering superior control over reaction parameters and product homogeneity compared to batch processes [19] [20]. Flow reactors enable precise control of residence time, temperature, and mixing efficiency, parameters that become increasingly difficult to manage in large-scale batch operations [19] [20]. The rapid mixing achievable in microfluidic systems allows reaction times to be reduced from hours to seconds, minimizing opportunities for side reactions and product degradation [19] [20].
Temperature control emerges as a critical factor in industrial-scale PEGylation processes, particularly given the exothermic nature of many coupling reactions [20] [21]. Large-scale batch reactors face inherent challenges in heat removal, potentially leading to thermal runaway conditions that compromise product quality [20]. Continuous flow systems offer superior heat transfer characteristics, enabling precise temperature control even for highly exothermic reactions [20].
Mixing efficiency represents a fundamental engineering challenge in scaling PEGylation reactions [19] [20]. Inadequate mixing can lead to localized concentration gradients, resulting in heterogeneous product distributions and increased formation of over-PEGylated species [19] [20]. The high viscosity of PEG-containing reaction mixtures exacerbates mixing challenges, requiring specialized impeller designs and increased agitation rates [19].
Reagent utilization optimization becomes economically critical at industrial scale, where excess reagent consumption directly impacts production costs [21] [22]. Laboratory-scale syntheses typically employ 2-4 fold excess of activated reagents to drive reactions to completion [21]. Industrial processes require careful optimization of reagent ratios to minimize waste while maintaining acceptable conversion rates [21] [22]. Design of experiments approaches enable systematic optimization of reaction parameters to identify optimal conditions balancing yield, purity, and cost [21].
Product homogeneity standards for industrial PEGylation must account for the inherent polydispersity of PEG reagents and the statistical nature of random PEGylation reactions [23] [24]. Traditional batch processes yield heterogeneous mixtures containing varying degrees of PEGylation, necessitating complex purification strategies [22]. Continuous flow processes demonstrate improved control over PEGylation extent, with some systems achieving mono-PEGylated products with greater than 80% selectivity [19] [22].
Quality control strategies for industrial PEGylation require real-time monitoring capabilities to ensure consistent product quality [21] [24]. High-resolution mass spectrometry provides detailed molecular weight distribution analysis, enabling precise characterization of PEGylation extent and polydispersity [24]. The development of automated analytical systems allows continuous monitoring of critical quality attributes during production [24].
Cost optimization in industrial PEGylation extends beyond raw material costs to encompass energy consumption, waste treatment, and facility utilization [21] [22]. Continuous processes typically demonstrate superior energy efficiency compared to batch operations, particularly for processes requiring precise temperature control [20]. The reduced reaction times achievable in flow systems translate to increased throughput and improved facility utilization [20].
The solubility characteristics of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid demonstrate a bifunctional nature that reflects its hybrid structure containing both hydrophilic polyethylene glycol segments and hydrophobic protecting groups [1] [2]. The compound exhibits enhanced aqueous solubility compared to conventional organic molecules due to the presence of the tetraethylene glycol spacer, which acts as a hydrophilic linker that facilitates water interaction [1] [2]. This hydrophilic polyethylene glycol spacer significantly increases solubility in aqueous media through hydrogen bonding interactions with water molecules [2] [3].
Table 1: Basic Physicochemical Properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Property | Value | Source |
---|---|---|
Molecular Weight | 365.42 g/mol | Multiple sources [1] [4] [5] [2] |
Molecular Formula | C16H31NO8 | Multiple sources [1] [4] [5] [2] |
CAS Number | 756525-91-4 | Multiple sources [1] [4] [5] [2] |
Boiling Point (Predicted) | 504.5±50.0°C | ChemicalBook [2] [6] |
Density (20°C) | 1.124±0.06 g/cm³ | ChemicalBook [2] [6] |
Storage Temperature | 2-8°C (Frozen at -20°C) | TCI Chemicals [5] [7] |
pKa (Predicted) | 4.28±0.10 | ChemicalBook [2] |
Physical State (20°C) | Liquid (Yellow oil) | Multiple sources [1] [4] [5] |
Appearance | Colorless to light yellow clear liquid | TCI Chemicals [5] [7] |
Flash Point | 259°C | TCI Chemicals [5] [7] |
Maximum Absorption Wavelength | 254 nm | Multiple sources [1] [4] [5] |
Refractive Index | 1.4641 (for similar PEG4 compounds) | Sigma-Aldrich (BocNH-PEG4-acid) [8] |
LogP | 1.44310 | LookChem [6] |
XLogP3 | -0.2 | LookChem [6] |
PSA (Polar Surface Area) | 112.55 Ų | LookChem [6] |
Partition Coefficient (n-octanol/water) | 0.5 | TCI SDS [9] |
Purity | >97.0-98.0% (TLC/HPLC) | Multiple sources [4] [5] [10] |
In organic solvent systems, the compound demonstrates excellent solubility in a range of aprotic and polar solvents. The substance shows good solubility in dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide [3]. This broad organic solvent compatibility makes it highly suitable for synthetic applications and purification procedures. The compound exhibits limited solubility in alcoholic solvents such as methanol and shows poor solubility in nonpolar solvents like petroleum ether, which is characteristic behavior for tert-butoxycarbonyl protected compounds [11].
Table 2: Solubility Behavior in Various Solvents
Solvent Type | Solubility | Notes |
---|---|---|
Water | Enhanced solubility due to PEG spacer | Hydrophilic PEG chain increases aqueous solubility [1] [2] |
Dichloromethane (DCM) | Soluble | Good organic solvent for synthesis [3] |
Tetrahydrofuran (THF) | Soluble | Good organic solvent for synthesis [3] |
Acetonitrile | Soluble | Good organic solvent for synthesis [3] |
Dimethylformamide (DMF) | Soluble | Good organic solvent for synthesis [3] |
Dimethyl sulfoxide (DMSO) | Soluble | Good organic solvent for synthesis [3] |
Methanol | Slightly soluble | Limited solubility typical for Boc compounds [11] |
Chloroform | Slightly soluble | Limited solubility typical for Boc compounds [11] |
Petroleum ether | Slightly soluble | Poor solubility typical for Boc compounds [11] |
The solubility enhancement mechanism operates through multiple molecular interactions. The four ethylene oxide units create a flexible hydrophilic domain that can accommodate water molecules through hydrogen bonding networks [12]. The terminal carboxylic acid group contributes additional hydrogen bonding sites, further enhancing aqueous compatibility. However, the tert-butoxycarbonyl protecting group introduces hydrophobic character that moderates the overall water solubility compared to unprotected polyethylene glycol derivatives [13].
The thermal stability profile of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid reveals distinct temperature-dependent degradation mechanisms that involve both the polyethylene glycol backbone and the tert-butoxycarbonyl protecting group. Under storage conditions (2-8°C or frozen at -20°C), the compound exhibits excellent stability with no observable degradation products [5] [7] [9]. The recommended storage under inert gas atmosphere and protection from light, moisture, and heat further enhances long-term stability [5] [7].
Table 3: Thermal Stability Parameters
Temperature Range | Stability Behavior | Degradation Products | References |
---|---|---|---|
2-8°C | Recommended storage | None at storage temperatures | [5] [7] [10] |
-20°C | Frozen storage recommended | None at frozen storage | [5] [7] |
Room temperature | Stable under normal conditions | None under normal conditions | [9] |
80°C | Potential initial degradation for PEG components | Potential formaldehyde and formic acid from PEG [14] | [14] |
150-200°C | Thermal stress conditions | Chain scission products [14] | [14] |
259°C | Flash point - thermal decomposition risk | Carbon dioxide, carbon monoxide, NOx [9] | [9] |
504.5°C (predicted) | Predicted boiling point | Low molecular weight esters, formic esters [14] | [2] [6] |
>500°C | Complete thermal degradation | Complete oxidative breakdown products [14] | [14] [15] |
Thermal degradation mechanisms follow established pathways for polyethylene glycol-containing compounds. At temperatures above 80°C in the presence of oxygen, the polyethylene glycol segments undergo oxidative degradation through radical chain reactions [14]. The initial step involves hydrogen abstraction from the methylene groups adjacent to oxygen atoms, leading to the formation of peroxy radicals [15]. These intermediates subsequently undergo β-scission reactions, producing formaldehyde and formic acid as primary degradation products [14].
The Boc protecting group exhibits distinct thermal behavior with decomposition typically occurring above 150°C through elimination reactions [16]. The thermal decomposition generates carbon dioxide, isobutylene, and the free amine functionality [16] [17]. At the flash point temperature of 259°C, comprehensive thermal decomposition occurs with the formation of carbon dioxide, carbon monoxide, and nitrogen oxides as hazardous decomposition products [9].
Table 7: Degradation Pathways and Mechanisms
Degradation Type | Conditions | Primary Products | Rate Factors |
---|---|---|---|
Thermal (non-oxidative) | T > 150°C, inert atmosphere | Chain scission, lower MW oligomers | Temperature, chain length |
Thermal (oxidative) | T > 80°C, air/oxygen present | Formaldehyde, formic acid, chain fragments [14] | Temperature, oxygen concentration, catalysts |
Acid-catalyzed (Boc cleavage) | pH < 3, room temperature | Free amine + CO2 + isobutylene [18] [16] | pH, temperature, water content |
Base-catalyzed (extreme conditions) | pH > 12, elevated temperature | Amine + various degradation products | pH, temperature, base concentration |
Photochemical | UV light, oxygen present | Oxidative chain cleavage products | Light intensity, wavelength, oxygen |
Enzymatic (potential) | Biological systems with appropriate enzymes | PEG fragments, amino acids | Enzyme concentration, pH, temperature |
Metal-catalyzed oxidation | Transition metals + H2O2/ROS | Hydroperoxides, aldehydes, carboxylic acids [15] | Metal concentration, ROS levels, pH |
Oxidative stability studies demonstrate that polyethylene glycol components are susceptible to metal-catalyzed oxidation in the presence of reactive oxygen species [15]. Transition metals such as copper and iron can catalyze the formation of hydroperoxide intermediates, which subsequently decompose to produce aldehydes, carboxylic acids, and chain scission products [15]. The time scale for significant degradation under physiologically relevant conditions (37°C, 5 mM hydrogen peroxide) ranges from 10 to 50 days depending on molecular structure and environmental factors [15].
The tert-butoxycarbonyl carbamate linkage in 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid exhibits strong pH-dependent stability characteristics that make it an effective acid-labile protecting group. Under neutral and basic conditions (pH 7-12), the Boc group demonstrates excellent stability with no significant hydrolysis or degradation observed under normal conditions [16]. This stability stems from the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the nitrogen atom and prevents base-catalyzed hydrolysis [16].
Table 4: pH-Dependent Stability of Boc-Carbamate Linkage
pH Range | Boc Group Stability | Mechanism | PEG Chain Effects |
---|---|---|---|
pH 1-2 (Strong acid) | Rapid deprotection (minutes to hours) | Protonation → carbocation → decarboxylation [18] [16] [17] | Minimal effect on backbone |
pH 3-4 (Mild acid) | Moderate deprotection rate | Acid-catalyzed elimination [18] [16] | Minimal effect on backbone |
pH 5-6 (Weak acid) | Slow deprotection | Slow acid-catalyzed process [16] | Minimal effect on backbone |
pH 7 (Neutral) | Stable | No significant reaction | Stable |
pH 8-9 (Weak base) | Stable | No significant reaction | Stable |
pH 10-12 (Strong base) | Stable under normal conditions | Generally stable to basic hydrolysis [16] | Stable |
pH >12 (Very strong base) | Potential deprotection under extreme conditions | Possible base-mediated deprotection [19] | Potential chain degradation at extreme pH |
Under acidic conditions, the Boc deprotection mechanism involves a well-characterized multistep process [18] [16] [17]. Initial protonation of the carbonyl oxygen occurs rapidly in the presence of acids such as trifluoroacetic acid or hydrochloric acid [16] [17]. This protonation activates the carbamate toward nucleophilic attack and facilitates the subsequent elimination of the tert-butyl group as a carbocation [18] [17]. The resulting carbamic acid intermediate is unstable and undergoes spontaneous decarboxylation to yield the free amine, carbon dioxide, and isobutylene [16] [17].
The kinetics of Boc deprotection are highly dependent on acid strength, temperature, and solvent conditions. In strong acid conditions (pH 1-2), complete deprotection typically occurs within minutes to hours at room temperature [16] [20]. Moderate acid conditions (pH 3-4) result in slower deprotection rates that may require elevated temperatures or extended reaction times [20]. The presence of water can significantly influence the reaction rate, as trace moisture can either accelerate deprotection through proton transfer mechanisms or slow the reaction by competing for acid catalyst [20].
Mechanistic considerations reveal that the tert-butyl carbocation intermediate represents a critical species in the deprotection pathway [18] [16] [17]. This highly reactive intermediate can undergo several competing reactions including deprotonation to form isobutylene, nucleophilic capture by solvent molecules, or polymerization reactions [16] [17]. The use of carbocation scavengers such as anisole or thioanisole in deprotection reactions helps to minimize undesired alkylation side reactions [16].
Under extreme basic conditions (pH >12), alternative deprotection mechanisms become possible through base-mediated pathways [19]. Treatment with sodium tert-butoxide in slightly wet tetrahydrofuran can effect Boc deprotection through deprotonation of the carbamate nitrogen, followed by elimination and subsequent hydrolysis of the resulting isocyanate intermediate [19]. This basic deprotection method provides an alternative for substrates containing acid-sensitive functionalities.
The polyethylene glycol backbone remains largely unaffected by the pH conditions required for Boc deprotection [16]. The ether linkages in the PEG chain are stable to both acidic and basic hydrolysis under the mild conditions typically employed for carbamate cleavage [21]. However, under extreme pH conditions (pH <1 or >13) combined with elevated temperatures, some degree of PEG chain degradation may occur through acid- or base-catalyzed ether cleavage mechanisms [21].
The partition coefficient behavior of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid reflects the complex interplay between its hydrophilic polyethylene glycol segments and hydrophobic protecting group functionalities. The experimentally determined octanol-water partition coefficient of 0.5 indicates moderate hydrophilicity with a slight preference for the aqueous phase [9]. This value represents a balanced partitioning behavior that differs significantly from both highly hydrophilic polyethylene glycol polymers and lipophilic organic compounds.
Table 5: Partition Coefficient Analysis and Comparison
Compound/System | LogP Value | Partition Coefficient (oct/water) | Hydrophilic Character |
---|---|---|---|
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | 1.44 (calculated) [6] | 0.5 [9] | Moderate (due to PEG4 + carboxylic acid) |
PEG-600 (reference) | Negative values typical | < 0.1 (highly hydrophilic) | High |
PEG-1000 (reference) | Negative values typical | < 0.1 (highly hydrophilic) | High |
PEG-2000 (reference) | Negative values typical | < 0.1 (highly hydrophilic) | High |
BocNH-PEG4-acid (similar structure) | Similar hydrophilic behavior | Similar low value expected | Moderate to high |
Linear PEG chains (general) | -2 to 0 (depending on MW) | < 0.1 to 1.0 | Very high |
PEG4-containing molecules | 0 to 2 (with functional groups) | 0.1 to 10 | Variable |
The calculated LogP value of 1.44 provides insight into the theoretical lipophilic contribution of the molecular structure [6]. However, the discrepancy between the calculated LogP (1.44) and the experimental partition coefficient (0.5) highlights the limitations of computational methods in predicting the behavior of complex bifunctional molecules containing both hydrophilic and hydrophobic domains [22]. The experimental value better reflects the actual partitioning behavior influenced by specific molecular interactions and hydration effects.
Hydration phenomena play a crucial role in determining the partition behavior and aqueous solubility characteristics of the compound. The tetraethylene glycol segment can accommodate approximately 2.6 to 6.6 water molecules based on typical hydration numbers of 0.66-1.65 water molecules per ethylene glycol unit [12]. This hydration level is lower than that observed for linear polyethylene glycol chains due to structural constraints imposed by the terminal functional groups and reduced chain flexibility.
Table 6: Hydration Effects and Water Association
Hydration Parameter | Estimated Value | Comparison to PEG Standards | Temperature Dependence |
---|---|---|---|
Water molecules per ethylene glycol unit | 0.66-1.65 per EG unit [12] | Lower than linear PEG (2.1 per EG) [12] | Decreases with increasing temperature |
Hydration in PEG4 segment | ~2.6-6.6 water molecules total | Reduced due to structural constraints | Dehydration above 60-80°C expected |
Effect of Boc group on hydration | Slightly reduces hydration | Hydrophobic Boc reduces water association | Boc stability affects hydration retention |
Effect of carboxylic acid on hydration | Increases local hydration | Carboxyl adds hydrogen bonding sites | Carboxyl groups retain hydration longer |
Overall hydration state | Moderate hydration level | Intermediate between pure PEG and organic molecules | Complex temperature response |
Hydration sphere radius | ~3-5 Å (estimated) | Smaller than pure PEG chains | Shrinks with heating |
Water binding affinity | Moderate (weaker than pure PEG) | Reduced compared to linear PEG | Weakens at elevated temperatures |
The molecular structure influences on partition behavior arise from several competing factors. The tert-butoxycarbonyl group contributes hydrophobic character that increases the apparent lipophilicity and reduces water association [13]. Conversely, the carboxylic acid terminus provides additional hydrogen bonding sites that enhance aqueous compatibility and increase the hydration sphere around the molecule. The polyethylene glycol spacer acts as a flexible hydrophilic linker that maintains water solubility while allowing interaction with lipophilic phases [12].
Temperature-dependent partitioning behavior reflects the sensitivity of hydration networks to thermal energy. As temperature increases, the hydrogen bonding interactions between water molecules and the polyethylene glycol segments weaken, leading to dehydration and increased lipophilicity [12]. This temperature dependence is particularly pronounced above 60-80°C, where significant dehydration of the PEG segments occurs and the partition coefficient shifts toward higher values favoring the organic phase [12].